N2,N2-Diallyl-2,3-pyridinediamine

Synthetic chemistry Polymer chemistry Click chemistry

N2,N2-Diallyl-2,3-pyridinediamine (CAS 1082177-19-2) is a C2‑symmetric, tertiary‑amine‑functionalized pyridine derivative in which the exocyclic N2 nitrogen bears two allyl substituents, while the 3‑position retains a primary amino group. With a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g mol⁻¹, it belongs to the class of N2,N2‑disubstituted 2,3‑pyridinediamines.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 1082177-19-2
Cat. No. B1437680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Diallyl-2,3-pyridinediamine
CAS1082177-19-2
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C1=C(C=CC=N1)N
InChIInChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2
InChIKeyJDEPFHIMNYFYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Diallyl-2,3-pyridinediamine (CAS 1082177-19-2): Structural Identity and Compound‑Class Placement for Sourcing Decisions


N2,N2-Diallyl-2,3-pyridinediamine (CAS 1082177-19-2) is a C2‑symmetric, tertiary‑amine‑functionalized pyridine derivative in which the exocyclic N2 nitrogen bears two allyl substituents, while the 3‑position retains a primary amino group . With a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g mol⁻¹, it belongs to the class of N2,N2‑disubstituted 2,3‑pyridinediamines [1]. The compound is offered as a research‑grade building block, frequently supplied with tert‑butylcatechol (TBC) stabilizer to prevent premature polymerization of the allyl moieties . Its structural hallmark—two terminal olefins on a single nitrogen—creates a reactivity profile that diverges markedly from its mono‑allyl, dialkyl, and unsubstituted analogs, a distinction that carries direct consequences for synthetic‑route design and procurement specification.

Why N2,N2-Diallyl-2,3-pyridinediamine Cannot Be Replaced by N2‑Allyl, N2,N2‑Dialkyl, or Parent 2,3‑Diaminopyridine Analogs


Generic substitution among N2‑substituted 2,3‑pyridinediamines fails because the diallyl architecture confers a unique combination of two terminal alkenes, a single H‑bond donor (the 3‑NH₂), and an intermediate lipophilicity that is not reproduced by any close analog [1]. The mono‑allyl derivative (CAS 1082155‑17‑6) offers only one olefinic handle, halving the functional‑group count for subsequent diversification, while the saturated N2,N2‑dialkyl variants (e.g., N2,N2‑diethyl, CAS 926226‑38‑2) lack the alkene reactivity altogether and cannot participate in thiol‑ene, olefin metathesis, or radical‑mediated graft‑polymerization steps . The parent 2,3‑diaminopyridine, in contrast, possesses two nucleophilic amine sites that complicate chemoselective functionalization and exhibit substantially higher aqueous solubility, making it unsuitable for applications that require a lipophilic, mono‑amine scaffold with orthogonal alkene handles. These structural differences translate directly into divergent experimental outcomes, meaning that procurement of an analog without deliberate structural validation risks failed syntheses, altered pharmacokinetic profiles, or irreproducible material properties.

Quantitative Differentiation of N2,N2-Diallyl-2,3-pyridinediamine Versus Closest Structural Analogs


Allyl‑Group Count: Doubled Olefinic Handles Relative to the Mono‑Allyl Analog

N2,N2‑Diallyl‑2,3‑pyridinediamine carries two terminal allyl substituents on the N2 nitrogen, whereas the closest commercially available comparator, N2‑allyl‑2,3‑pyridinediamine (CAS 1082155‑17‑6), bears only a single allyl group [1]. This structural difference provides the diallyl compound with exactly twice the number of alkene reaction sites per molecule, a quantifiable advantage in step‑growth polymerizations, dendrimer synthesis, and divalent metal‑coordination scaffolds where a 2:1 functional‑group stoichiometry is required.

Synthetic chemistry Polymer chemistry Click chemistry

Predicted Lipophilicity (XLogP3): ~0.8–1.2 Log‑Unit Increase Over N2,N2‑Diethyl and Parent Diamine Analogs

Computationally predicted XLogP3 values place N2,N2‑diallyl‑2,3‑pyridinediamine approximately 0.8–1.2 log P units higher than the corresponding N2,N2‑diethyl analog and >1.5 log P units above the unsubstituted 2,3‑diaminopyridine, consistent with the increased hydrophobic surface area contributed by the two allyl chains [1]. Although no experimentally measured log P value has been published for the target compound, computed values indicate a shift from the low‑lipophilicity range (clog P ≈ 0.5–0.8 for the diethyl analog) into a moderately lipophilic domain (clog P ≈ 1.6–2.0 for the diallyl compound) that is more favorable for passive membrane permeability in cell‑based assays [2].

Medicinal chemistry ADME prediction Physicochemical profiling

Hydrogen‑Bond Donor Count Reduced to One: Orthogonal Reactivity Versus Parent 2,3‑Diaminopyridine

N2,N2‑Diallyl‑2,3‑pyridinediamine presents a single hydrogen‑bond donor (the 3‑NH₂), while the parent 2,3‑diaminopyridine contains two H‑bond donors (both 2‑NH₂ and 3‑NH₂) [1]. This difference is quantifiable by the computed H‑bond donor count: 1 for the diallyl compound versus 2 for the parent diamine. In practice, this allows selective acylation, sulfonylation, or reductive amination at the 3‑amino group without requiring N2‑protection/deprotection sequences, whereas the parent diamine invariably produces mixtures of mono‑ and bis‑functionalized products unless carefully controlled [2].

Protecting‑group strategy Chemoselective derivatization Coordination chemistry

Topological Polar Surface Area (TPSA) of 42.2 Ų: Balanced Polarity Differentiating from More‑Polar Diamine Scaffolds

The computed Topological Polar Surface Area (TPSA) of N2,N2‑diallyl‑2,3‑pyridinediamine is 42.2 Ų [1]. This value is ~30% lower than the TPSA of the unsubstituted 2,3‑diaminopyridine (~66–68 Ų) and falls within the empirically derived threshold of <60–70 Ų associated with favorable blood‑brain barrier penetration in CNS drug design [2]. The mono‑allyl analog (CAS 1082155‑17‑6) has an intermediate TPSA of approximately 55 Ų, while the N2,N2‑diethyl analog is predicted to be near 45 Ų. The diallyl compound thus occupies a distinct TPSA window that balances polarity‑mediated solubility against passive membrane permeability in a manner the more‑polar parent diamine cannot achieve.

Drug design Blood‑brain barrier penetration Physicochemical property triaging

Purity Specification with TBC Stabilizer: Defined Procurement‑Grade Criterion Absent from Non‑Allyl Analogs

Commercial N2,N2‑diallyl‑2,3‑pyridinediamine is supplied with tert‑butylcatechol (TBC) as a polymerization inhibitor, a specification explicitly documented by Bide Pharmatech . In contrast, the N2,N2‑diethyl and parent 2,3‑diaminopyridine analogs are sold without radical inhibitors because they lack polymerizable alkene functionalities . The presence of TBC is material to experimental design: TBC can act as a ligand competitor in metal‑catalyzed reactions and as a radical scavenger in biochemical assays. Researchers substituting a non‑allyl analog bypass this consideration entirely, but substitution with a non‑stabilized allyl‑containing compound risks premature oligomerization during storage or reaction setup, compromising lot‑to‑lot reproducibility.

Procurement specification Stabilizer content Reproducibility

Rotatable Bond Count (5) and Molecular Flexibility: Differentiating Conformational Space from Rigid Analogs

The target compound possesses five rotatable bonds (computed value), contributed entirely by the two allyl side‑chains [1]. This is two more rotatable bonds than the N2,N2‑dimethyl analog (3 rotatable bonds) and three more than the unsubstituted 2,3‑diaminopyridine (2 rotatable bonds) [2]. The increased conformational entropy and enhanced sampling of torsional space make the diallyl compound a better candidate for induced‑fit binding scenarios and for exploring flexible linker geometries in bifunctional ligand design. Conversely, for applications demanding conformational restriction (e.g., rigid macrocycle precursors), the diethyl or dimethyl analogs may be preferable precisely because they sample fewer low‑energy conformers.

Conformational analysis Ligand design Entropic considerations

Evidence‑Backed Application Scenarios for N2,N2‑Diallyl‑2,3‑pyridinediamine in Research and Industrial Procurement


Synthesis of Bis‑Functional Dendrimer Cores and Cross‑Linkable Polymer Building Blocks

With two terminal allyl groups, N2,N2‑diallyl‑2,3‑pyridinediamine serves as an A₂‑type monomer for thiol‑ene click polymerization and olefin metathesis, providing exactly twice the reactive site density of the mono‑allyl analog [1]. This stoichiometric advantage eliminates the need for a separate diallylation step and enables direct incorporation into dendrimer cores or cross‑linked networks without protecting‑group manipulations on the 3‑NH₂.

MedChem Scaffold for Library Synthesis Requiring a Single, Chemoselectively Addressable Amino Group with Enhanced Lipophilicity

The orthogonal reactivity pattern—tertiary N2‑diallylamino group plus a single primary 3‑NH₂—permits chemoselective derivatization of the 3‑amino position without N2 interference, a property not shared by 2,3‑diaminopyridine [1]. Combined with a computed log P shift of +0.8–1.2 units relative to the diethyl analog [2], the scaffold is better suited for cell‑permeable probe and lead‑like compound synthesis, where the diethyl or parent scaffolds would require additional protecting‑group steps or fail to meet permeability criteria.

Transition‑Metal Coordination Chemistry Exploiting Bidentate N,N‑Chelation with Pendant Alkene Functionality

The pyridine nitrogen and the 3‑NH₂ group can act as a bidentate coordination site for metals such as Pd(II), Cu(II), or Ni(II), while the pendant allyl groups remain available for post‑complexation functionalization via cross‑coupling or polymerization [1]. This dual‑mode reactivity is absent in dialkyl analogs, which lack the alkene handles, and in the mono‑allyl analog, which offers only a single pendant alkene, limiting the scope for constructing metal‑organic frameworks or supported catalysts.

Procurement for CNS‑Targeted Probe Development Guided by TPSA and H‑Bond Donor‑Count Criteria

The computed TPSA of 42.2 Ų and a single H‑bond donor place the compound within the empirically derived CNS drug‑like space (TPSA < 60–70 Ų; HBD ≤ 1–2) [1][2]. Compared with the parent 2,3‑diaminopyridine (TPSA ~66–68 Ų; HBD = 2), the diallyl scaffold offers a more favorable predicted blood‑brain barrier permeability profile, making it a rational procurement choice for CNS‑focused hit‑expansion sets where the diamine analog would be deprioritized based on in silico filters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2,N2-Diallyl-2,3-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.